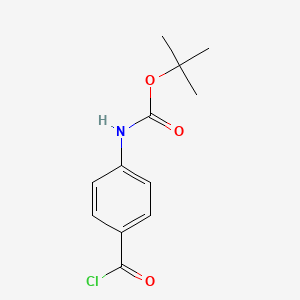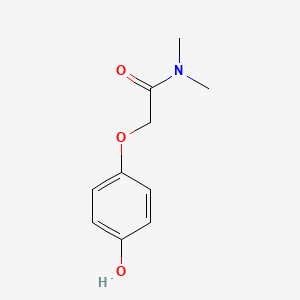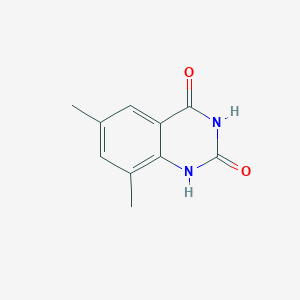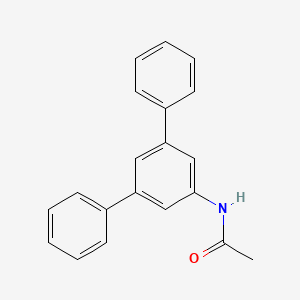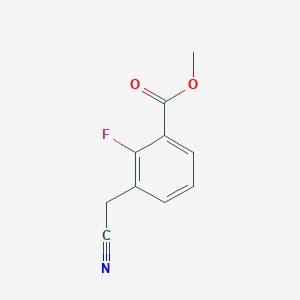
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an acetamido group, two chloroethyl groups, and a methylbutanamide backbone.
準備方法
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, acetic anhydride, and 2-chloroethylamine.
Acetylation: The first step involves the acetylation of 3-methylbutanoic acid with acetic anhydride to form 3-methylbutanoic anhydride.
Amidation: The 3-methylbutanoic anhydride is then reacted with 2-chloroethylamine to form the intermediate 2-acetamido-N-(2-chloroethyl)-3-methylbutanamide.
Chlorination: The final step involves the chlorination of the intermediate with thionyl chloride or phosphorus pentachloride to introduce the second chloroethyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and hydroxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, including the disruption of cellular processes and the induction of cell death in certain contexts.
類似化合物との比較
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a methylbutanamide backbone.
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound includes a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
1462-79-9 |
|---|---|
分子式 |
C11H20Cl2N2O2 |
分子量 |
283.19 g/mol |
IUPAC名 |
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c1-8(2)10(14-9(3)16)11(17)15(6-4-12)7-5-13/h8,10H,4-7H2,1-3H3,(H,14,16) |
InChIキー |
QVUJJSXGEUOEBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CCCl)CCCl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



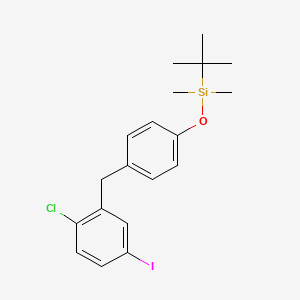
![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
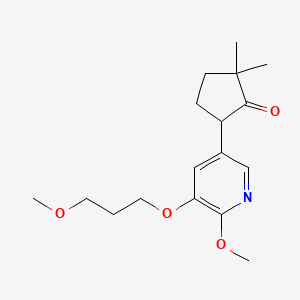

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
